An In-depth Technical Guide to (5-Aminonaphthalen-1-yl)boronic acid: Structure, Properties, and Applications
An In-depth Technical Guide to (5-Aminonaphthalen-1-yl)boronic acid: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of (5-Aminonaphthalen-1-yl)boronic acid, a bifunctional building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Versatility of Aminonaphthalene Boronic Acids
(5-Aminonaphthalen-1-yl)boronic acid belongs to a class of organic compounds that feature both a nucleophilic amino group and a versatile boronic acid moiety on a naphthalene scaffold. This unique combination of functional groups makes it a valuable intermediate for constructing complex molecular architectures. The amino group can be readily functionalized, while the boronic acid group is a cornerstone of modern cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction[1]. Boronic acids are prized for their relatively low toxicity, high functional group tolerance, and the formation of non-toxic byproducts in reactions[2].
The naphthalene core provides a rigid, planar structure that is a common motif in pharmaceuticals and functional materials. The specific 1,5-substitution pattern of the amino and boronic acid groups influences the electronic properties and steric environment of the molecule, offering distinct advantages in targeted synthesis.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of (5-Aminonaphthalen-1-yl)boronic acid are summarized below. It is important to note that while some properties are reported by commercial suppliers, others are estimated based on the properties of structurally related compounds such as 5-amino-1-naphthol[3][4][5][6] and 5-aminonaphthalene-1-carboxylic acid[7][8].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BNO₂ | Inferred |
| Molecular Weight | 187.01 g/mol | Inferred |
| CAS Number | 882527-38-0 | [9] |
| Appearance | Likely a pale purple to brown powder | Inferred from related compounds[10] |
| Solubility | Expected to have low solubility in water and nonpolar organic solvents; likely soluble in polar aprotic solvents like DMF and DMSO. | General knowledge of boronic acids |
| Melting Point | Not reported; likely to be relatively high due to the crystalline nature and potential for intermolecular hydrogen bonding. | General knowledge |
Synthesis and Handling
Proposed Synthetic Pathway
A logical synthetic approach would start from a suitable precursor like 5-bromo-1-naphthylamine. The amino group would first be protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The subsequent steps would involve a lithium-halogen exchange followed by reaction with a trialkyl borate and acidic workup to yield the boronic acid. The final step would be the deprotection of the amino group. A commercially available precursor, (5-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid (CAS 1192208-46-0), supports the viability of this route[11].
Caption: Proposed synthesis of (5-Aminonaphthalen-1-yl)boronic acid.
Stability and Storage
Aryl boronic acids can be unstable and prone to dehydration to form cyclic trimers (boroxines)[2]. The presence of the amino group might also affect stability. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere. Conversion to more stable derivatives, such as pinacol esters or diethanolamine complexes (DABO boronates), can be an effective strategy for handling and storage[2].
Spectroscopic Characterization
The characterization of (5-Aminonaphthalen-1-yl)boronic acid would rely on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected features are outlined below:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing boronic acid group. The protons of the amino group and the hydroxyl groups of the boronic acid would also be present, with their chemical shifts being solvent-dependent.
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¹³C NMR: The spectrum would display ten distinct signals for the carbon atoms of the naphthalene core, with their chemical shifts indicating the electronic environment.
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FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹)[12]. The aromatic C-H and C=C stretching vibrations would also be prominent.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Applications
The dual functionality of (5-Aminonaphthalen-1-yl)boronic acid opens up a wide range of synthetic possibilities.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of aryl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[1]. (5-Aminonaphthalen-1-yl)boronic acid can be coupled with a variety of aryl or vinyl halides (or triflates) to synthesize substituted aminonaphthalenes. These products are valuable scaffolds in medicinal chemistry and materials science.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
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In a reaction vessel, combine (5-Aminonaphthalen-1-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Chan-Lam Coupling and Other Reactions
The boronic acid moiety can also participate in copper-catalyzed Chan-Lam coupling reactions to form carbon-heteroatom bonds, such as C-N or C-O bonds[1]. Furthermore, the amino group can be acylated, alkylated, or used as a directing group in subsequent transformations of the naphthalene ring. This allows for the sequential functionalization of the molecule, providing access to a diverse range of derivatives.
Potential Applications in Medicinal Chemistry and Materials Science
Aminonaphthalene derivatives are found in a variety of biologically active compounds and functional materials. The ability to easily introduce diverse substituents via the boronic acid handle makes (5-Aminonaphthalen-1-yl)boronic acid a valuable tool for:
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Drug Discovery: Generating libraries of compounds for screening against various biological targets. The aminonaphthalene scaffold is a privileged structure in medicinal chemistry.
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Fluorescent Probes: The naphthalene core is inherently fluorescent, and substitution can modulate its photophysical properties. This compound could serve as a precursor for novel fluorescent sensors and imaging agents[13][14].
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Organic Electronics: Polycyclic aromatic amines are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
As with all laboratory chemicals, (5-Aminonaphthalen-1-yl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Specific toxicity data for this compound is not available, but it should be treated as potentially harmful if inhaled, ingested, or in contact with skin.
Conclusion
(5-Aminonaphthalen-1-yl)boronic acid is a promising synthetic building block that combines the reactivity of an amino group and a boronic acid on a rigid naphthalene framework. While detailed characterization and application data for this specific molecule are sparse in the public domain, its potential is evident from the well-established chemistry of its constituent functional groups. This guide provides a solid foundation for researchers looking to explore the utility of this compound in their synthetic endeavors, from fundamental organic chemistry to the development of novel pharmaceuticals and materials.
References
- Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site. (2025). ResearchGate.
- Diaminonaphthalene Boronic Acid (DANBA): New Approach for Peroxynitrite Sensing Site. (2024). Wiley-VCH GmbH.
- Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- (5-Aminonaphthalen-1-yl)boronic acid. BLD Pharm.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- (5-((tert-Butoxycarbonyl)amino)naphthalen-1-yl)boronic acid. BLDpharm.
- Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. MDPI.
- 5-Amino-1-naphthol. PMC.
- 5-Amino-1-naphthol. NIST WebBook.
- 5-Aminonaphthalene-1-sulfonic acid, tech. 85%. Thermo Fisher Scientific.
- 5-Amino-1-naphthol. PubChem.
- 5-Amino-1-naphthoic acid. PubChem.
- 5-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID. ChemicalBook.
- 5-Amino-1-naphthol. NIST WebBook.
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